molecular formula C50H95NO8 B1259372 beta-D-glucosyl-N-[(17Z)-hexacosenoyl]sphingosine

beta-D-glucosyl-N-[(17Z)-hexacosenoyl]sphingosine

カタログ番号 B1259372
分子量: 838.3 g/mol
InChIキー: LVROXDRMMJVBGH-WLPLOMEJSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Beta-D-glucosyl-N-[(17Z)-hexacosenoyl]sphingosine is a beta-D-glucosyl-N-acylsphingosine in which the acyl group is specified as (17Z)-hexacosenoyl. It has a role as a mouse metabolite. It derives from a (17Z)-hexacosenoic acid.
Glucosylceramide (D18:1/26:1(17Z)), also known as C26:1 glccer or glccer(D18:1/26:1(17Z)), belongs to the class of organic compounds known as glycosyl-n-acylsphingosines. Glycosyl-N-acylsphingosines are compounds containing a sphingosine linked to a simple glucosyl moiety. Glucosylceramide (D18:1/26:1(17Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. Glucosylceramide (D18:1/26:1(17Z)) has been found throughout most human tissues, and has also been primarily detected in blood. Within the cell, glucosylceramide (D18:1/26:1(17Z)) is primarily located in the membrane (predicted from logP) and endosome. Glucosylceramide (D18:1/26:1(17Z)) can be biosynthesized from (17Z)-hexacosenoic acid.

科学的研究の応用

Enzyme Specificity and Inhibitory Studies

  • Specificity of Glucosylceramide Beta-Glucosidase: Glucosylceramide beta-glucosidase exhibits specificity towards structurally modified glucosylceramides, where glucosyl-N-acetyl-sphingosines are better substrates than corresponding glucosylceramides. This specificity highlights the importance of the lipophilic aglycon moiety in enzyme-substrate interactions (Sarmientos, Schwarzmann, & Sandhoff, 1986).
  • Inhibition of Human Acid Beta-Glucosidase: Various synthetic sphingosines, including N-alkyl-glucosylamines, serve as inhibitors for human acid beta-glucosidase. These findings are vital for understanding the active site and enzymatic mechanisms, possibly aiding in therapeutic applications (Greenberg, Merrill, Liotta, & Grabowski, 1990).

Biosynthetic Pathways and Metabolism

  • Synthetic Pathway of Glucosylsphingosine: Glucosylsphingosine synthesis in cultured fibroblasts involves not only glucosylation of sphingosine but also deacylation of glucosylceramide. This dual pathway suggests complex regulation and potential therapeutic targets for disorders involving sphingolipid metabolism (Yamaguchi, Sasagasako, Goto, & Kobayashi, 1994).

Implications in Disease States

  • Role in Gaucher's Disease: Glucosylsphingosine accumulation in Gaucher's disease illustrates the disruption in normal sphingolipid metabolism, providing insight into the molecular pathology of lysosomal storage diseases (Oshima, 1976).

Synthetic Analogs and Models

  • Synthesis of Analog Compounds: The synthesis of N-hexyl-O-glucosyl sphingosine, an inhibitor of glucosyl ceramide-glucosidase, demonstrates how synthetic analogs can be used to study enzyme activity and potentially model diseases like Gaucher's disease (Erickson & Radin, 1973).

Diagnostic and Analytical Techniques

  • Fluorescent Substrate Synthesis: The creation of a fluorescent derivative of glucosyl ceramide aids in the sensitive determination of glucocerebrosidase activity, which is crucial for diagnosing lysosomal storage disorders (Dinur, Grabowski, Desnick, & Gatt, 1984).

特性

製品名

beta-D-glucosyl-N-[(17Z)-hexacosenoyl]sphingosine

分子式

C50H95NO8

分子量

838.3 g/mol

IUPAC名

(Z)-N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]hexacos-17-enamide

InChI

InChI=1S/C50H95NO8/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-28-30-32-34-36-38-40-46(54)51-43(42-58-50-49(57)48(56)47(55)45(41-52)59-50)44(53)39-37-35-33-31-29-27-16-14-12-10-8-6-4-2/h17-18,37,39,43-45,47-50,52-53,55-57H,3-16,19-36,38,40-42H2,1-2H3,(H,51,54)/b18-17-,39-37+/t43-,44+,45+,47+,48-,49+,50+/m0/s1

InChIキー

LVROXDRMMJVBGH-WLPLOMEJSA-N

異性体SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCCCCCCCCCC/C=C\CCCCCCCC)O

正規SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCCCCCCCC=CCCCCCCCC)O

物理的記述

Solid

溶解性

Insoluble

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
beta-D-glucosyl-N-[(17Z)-hexacosenoyl]sphingosine
Reactant of Route 2
beta-D-glucosyl-N-[(17Z)-hexacosenoyl]sphingosine
Reactant of Route 3
beta-D-glucosyl-N-[(17Z)-hexacosenoyl]sphingosine
Reactant of Route 4
beta-D-glucosyl-N-[(17Z)-hexacosenoyl]sphingosine
Reactant of Route 5
beta-D-glucosyl-N-[(17Z)-hexacosenoyl]sphingosine
Reactant of Route 6
beta-D-glucosyl-N-[(17Z)-hexacosenoyl]sphingosine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。